molecular formula C17H20N2O4S B296846 N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B296846
M. Wt: 348.4 g/mol
InChI Key: ACHIMTKREDUGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in treating chronic pain. It was initially developed by the pharmaceutical company, Spinifex Pharmaceuticals, as a treatment for neuropathic pain. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.

Mechanism of Action

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide works by blocking the activity of the TRPV1 ion channel, which is involved in pain perception. TRPV1 is activated by a variety of stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. When activated, TRPV1 causes the release of neurotransmitters that signal pain to the brain. By blocking the activity of TRPV1, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide reduces the amount of pain signaling that occurs.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the release of neurotransmitters that signal pain to the brain. This reduction in neurotransmitter release is thought to be due to the blocking of TRPV1 activity. N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to reduce the activity of glial cells, which are involved in the maintenance of chronic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce pain intensity and improve quality of life in patients with neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, so there is a large body of literature available on its use. Another advantage is that it has a well-understood mechanism of action, which makes it easier to design experiments that test its effects. One limitation is that it is a small molecule drug, which means that it may have limited bioavailability and may not be able to penetrate certain tissues. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its use in treating chronic pain. This could involve testing its efficacy in different types of pain, such as inflammatory pain or cancer pain. Another direction is to investigate its potential use in combination with other pain medications. This could involve testing its efficacy in reducing the dose of other pain medications needed to achieve pain relief. Finally, there is potential for N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide to be used in other areas of medicine, such as oncology or dermatology, where TRPV1 is involved in disease processes.

Synthesis Methods

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain behavior in animal models of neuropathic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be safe and well-tolerated in healthy volunteers and patients with neuropathic pain.

properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-11-7-14(8-12-16)18-17(20)13-5-9-15(10-6-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)

InChI Key

ACHIMTKREDUGDM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.